

Spectroscopic Profile of 4-methyl-7-nitro-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 4-methyl-7-nitro-1H-indole

Cat. No.: B1313350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-methyl-7-nitro-1H-indole**, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted key spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy. This guide also includes generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the predicted infrared (IR) and mass spectrometry (MS) data for **4-methyl-7-nitro-1H-indole**. These predictions are based on the known spectral characteristics of the indole scaffold and the influence of methyl and nitro functional groups.

Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for **4-methyl-7-nitro-1H-indole** are presented in Table 1. The interpretation is based on the characteristic vibrational modes of the indole ring system and its substituents.

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~3400	Medium	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak-Medium	Methyl C-H Stretch
~1620-1580	Strong	C=C Aromatic Ring Stretch
~1520 & ~1340	Strong	Asymmetric & Symmetric N-O Stretch (NO ₂)
~1450	Medium	C-H Bend (Methyl)
~800-700	Strong	C-H Out-of-plane Bend (Aromatic)

Mass Spectrometry (MS) Data

The predicted mass spectral data for **4-methyl-7-nitro-1H-indole** are shown in Table 2. The fragmentation pattern is anticipated to be characteristic of nitroaromatic compounds. The molecular weight of **4-methyl-7-nitro-1H-indole** is 176.17 g/mol .

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Ion
176	High	[M] ⁺ (Molecular Ion)
160	Medium	[M - O] ⁺
146	Medium	[M - NO] ⁺
130	High	[M - NO ₂] ⁺
115	Medium	[M - NO ₂ - CH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the IR and MS spectra of **4-methyl-7-nitro-1H-indole**. Instrument parameters should be optimized for the specific apparatus being used.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Procedure:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
- Place a small amount of the solid **4-methyl-7-nitro-1H-indole** sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Perform a baseline correction and ATR correction on the resulting spectrum.

Mass Spectrometry

Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).

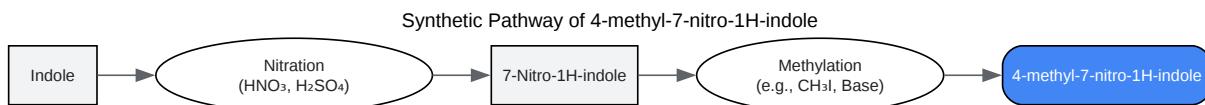
Procedure:

- Prepare a dilute solution of **4-methyl-7-nitro-1H-indole** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject 1 μL of the solution into the GC-MS system.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.

Logical Workflow: Synthesis of 4-methyl-7-nitro-1H-indole

The following diagram illustrates a common synthetic pathway to **4-methyl-7-nitro-1H-indole**, highlighting its role as a synthetic intermediate.



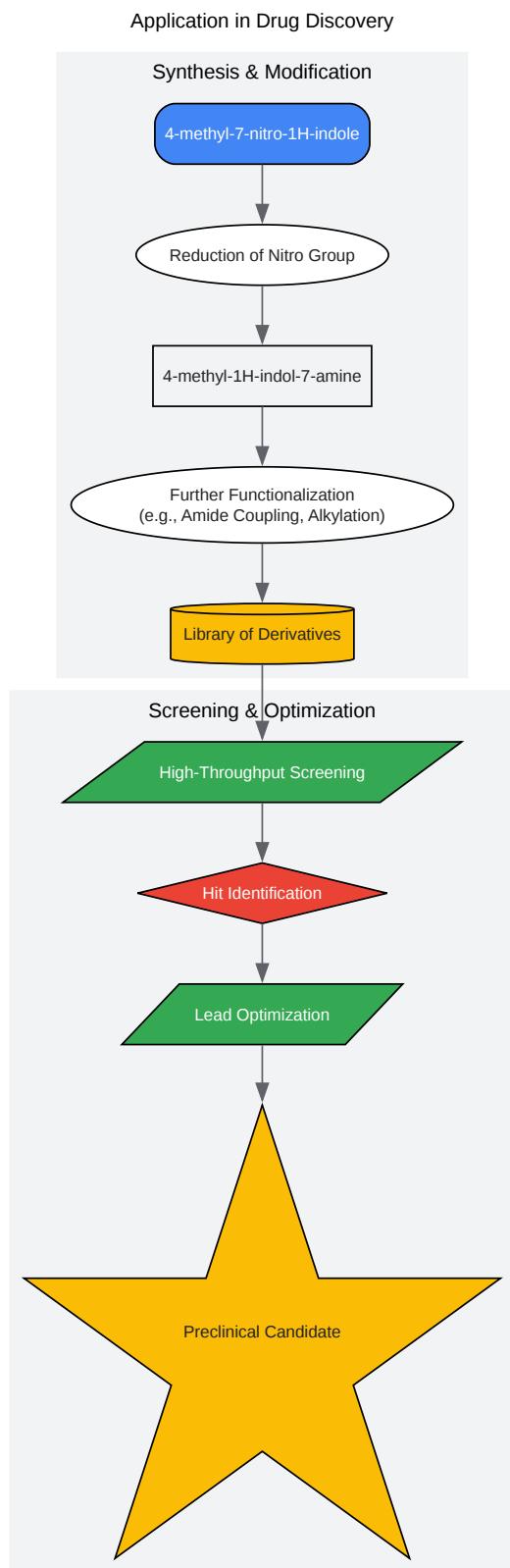
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Caption: A simplified synthetic route to **4-methyl-7-nitro-1H-indole**.

Role in Drug Discovery and Development

4-methyl-7-nitro-1H-indole serves as a versatile building block in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. The indole scaffold itself is a privileged structure found in numerous pharmaceuticals. The methyl group can influence the molecule's steric and electronic properties, potentially affecting its biological activity and metabolic stability.

The workflow for utilizing this compound in a drug discovery context is outlined below.



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Caption: Workflow for utilizing **4-methyl-7-nitro-1H-indole** in drug discovery.

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